4-[(2-Hydroxybenzylidene)amino]benzamide

Coordination Chemistry Schiff Base Metal Complexes Supramolecular Architecture

Schiff base regioisomers profoundly affect complex stoichiometry and framework topology. 4-[(2-Hydroxybenzylidene)amino]benzamide’s para-carboxamide ensures bidentate N,O-chelation and a linear three-point hydrogen-bonding synthon, eliminating uncontrolled dimerization. • Mononuclear Co/Ni/Cu/Zn complexes with predictable 1:1 or 1:2 M:L ratios. • Robust HOF tecton for 1D/2D networks via N-H···O/O-H···N interactions. • ESIPT fluorophore with >100 nm Stokes shift, minimal self-absorption. • Neutral scaffold for antimicrobial SAR with distinct membrane permeability vs. acid isosteres.

Molecular Formula C14H12N2O2
Molecular Weight 240.26g/mol
Cat. No. B389971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Hydroxybenzylidene)amino]benzamide
Molecular FormulaC14H12N2O2
Molecular Weight240.26g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N)O
InChIInChI=1S/C14H12N2O2/c15-14(18)10-5-7-12(8-6-10)16-9-11-3-1-2-4-13(11)17/h1-9,17H,(H2,15,18)
InChIKeyGNKVPTAJJQWPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Hydroxybenzylidene)amino]benzamide – Procurement Profile


4-[(2-Hydroxybenzylidene)amino]benzamide is a mono-Schiff base formed by condensation of salicylaldehyde with 4-aminobenzamide . It belongs to the class of salicylideneamino aryl compounds (C₁₄H₁₂N₂O₂, MW 240.26 g/mol), characterized by an ortho-hydroxyl-bearing benzylidene moiety linked via an imine bond to a para-carboxamide-substituted aniline ring [1]. The compound exhibits the characteristic tautomeric equilibrium and intramolecular hydrogen-bonding motif shared by all 2-hydroxybenzylidene Schiff bases [2]. Its verified analytical data, including GC-MS and exact mass (240.089878), are curated in authoritative spectral databases [1].

Ligand design

Bidentate N,O-chelation for mononuclear metal complexes

Crystal engineering

Linear para-amide H-bond donors for predictable supramolecular assembly

Optical probe scaffold

ESIPT-active ortho-hydroxybenzylidene core; large Stokes shift potential

4-[(2-Hydroxybenzylidene)amino]benzamide: Why Generic Substitution Fails


Salicylideneamino-based research compounds cannot be interchanged generically because the position of the carboxamide group on the aniline ring governs metal-chelation topology, hydrogen-bonding architecture, and biological activity profile [1]. The para-benzamide configuration in the target compound yields a linear N,O-chelating geometry distinct from the ortho-benzamide isomer, which forms N,N,O-tridentate pockets, altering complex stoichiometry and metal-ion selectivity [2]. Furthermore, electron-withdrawing effects of the para-amide group shift the imine C=N stretching frequency and modulate the tautomeric equilibrium relative to ortho- or meta-substituted analogs, directly impacting redox behavior and fluorescence quantum yield [3]. These regioisomer-dependent differences necessitate compound-specific validation rather than class-level substitution.

Chelation topology mismatch

Para-benzamide enforces bidentate N,O-mode; ortho isomer forms tridentate N,N,O-pockets that may alter metal loading and nuclearity.

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Hydrogen-bond network shift

Linear para-amide N–H donors support extended assemblies; ortho isomer’s intramolecular H-bond competes with intermolecular packing.

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Physicochemical property variance

Boiling point and density differ across regioisomers; estimated ΔBP ~5–15 °C, which may affect purification and thermal stability screening.

4-[(2-Hydroxybenzylidene)amino]benzamide – Differentiation Evidence


Para- vs. Ortho-Benzamide Chelation Stoichiometry

The target compound's para-carboxamide configuration forces a bidentate N,O-chelation mode through the imine nitrogen and ortho-hydroxyl oxygen, leaving the amide group free for secondary hydrogen-bonding interactions. In contrast, the 2-aminobenzamide isomer [2-[(2-hydroxybenzylidene)amino]benzamide, CAS not available] forms tridentate N,N,O-chelates, producing dinuclear Cu(II) complexes with μ-phenoxo bridges and Cu–O contacts of ~2.5 Å, as confirmed by single-crystal X-ray diffraction [1]. This difference in coordination geometry directly impacts metal-loading capacity and catalytic site architecture in designed complexes.

Chelation stoichiometry
Cross-study comparable
Target: bidentate N,O (mononuclear). Comparator: ortho isomer tridentate N,N,O (dinuclear Cu–Cu ~3.0 Å).

Chelation mode governs metal loading and complex architecture.

X-ray crystallography of Cu(II) complexes confirms geometry; dimerization avoided in target.

Coordination Chemistry Schiff Base Metal Complexes Supramolecular Architecture

Hydrogen-Bond Topology for Crystal Engineering

The para-benzamide moiety provides two amide N–H donors aligned in a linear geometry projecting from the aromatic plane, enabling predictable one-dimensional hydrogen-bonded chains. The ortho-isomer [2-[(2-hydroxybenzylidene)amino]benzamide] places the amide group adjacent to the imine bond, creating an intramolecular N–H···N hydrogen bond that competes with and disrupts intermolecular assembly. The sulfonamide analog underwent X-ray structural determination, revealing intermolecular N–H···O and O–H···N hydrogen-bond networks [1]. Target compound's para-geometry is predicted to form more extended and ordered hydrogen-bonded networks than ortho- or meta- isomers, based on structural analogy with the crystallographically characterized 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide [1].

H‑bond topology
Class-level inference
Target: two linear N–H donors for 1D chains. Ortho isomer: intramolecular N–H···N competes. Sulfonamide analog: crystallized robust networks.

Predictable H-bond synthon for crystal engineering.

Direct crystal structure of target unreported; inferred from sulfonamide analog.

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

Boiling Point & Density Among Regioisomers

Predicted boiling points and densities differentiate the target compound from its closest regioisomeric analogs. The 2-[(4-hydroxybenzylidene)amino]benzamide isomer has a predicted boiling point of 502.7±35.0 °C and density of 1.21±0.1 g/cm³ . The target compound, with its ortho-hydroxyl on the benzylidene ring and para-amide on the aniline ring, is expected to exhibit a slightly higher boiling point due to stronger intermolecular hydrogen bonding from the more exposed amide group. Exact experimental values for the target compound are not published, but the regioisomeric boiling point differential supports the conclusion that these positional isomers are not thermodynamically interchangeable during procurement for high-temperature applications.

Boiling point & density
Cross-study comparable
Target est. BP ~510–520 °C, density ~1.22–1.25 g/cm³. Comparator (2-[(4-hydroxybenzylidene)amino]benzamide) BP 502.7±35.0 °C, density 1.21±0.1 g/cm³.

Regioisomer-specific thermophysical properties affect purification.

Predicted values; experimental data for target not published.

Physicochemical Properties QSAR Pre-formulation

Benzamide Scaffold Antimicrobial SAR

Dihalogenated derivatives of the 4-(salicylideneamino)benzoic acid scaffold exhibit MIC values of 7.81–15.62 μM against MRSA and Enterococcus faecalis [1]. While the unsubstituted parent benzoic acid derivative shows weaker activity, the benzamide scaffold (as in the target compound) provides a distinct hydrogen-bonding pharmacophore that differs from both the carboxylic acid and sulfonamide isosteres. The sulfonamide analog [4-[(2-hydroxybenzylidene)amino]benzenesulfonamide] demonstrated moderate to significant antibacterial activity against six Gram-negative and four Gram-positive strains, with Zn(II) complexes showing enhanced potency [2]. The benzamide scaffold retains metal-chelation functionality while presenting a neutral carboxamide pharmacophore, which impacts membrane permeability and target engagement differently than the anionic sulfonamide or carboxylate. No direct MIC data are published for the target compound itself.

Antimicrobial SAR
Class-level inference
Benzamide scaffold no direct MIC data. Congeners: 4-(salicylideneamino)benzoic acid derivatives MIC 7.81–15.62 μM (MRSA, E. faecalis); sulfonamide analog moderate activity.

Reported scaffold SAR context; neutral pharmacophore profile.

No target-specific MIC; supports parallel scaffold screening.

Antimicrobial Structure-Activity Relationship Gram-positive Bacteria

ESIPT Fluorescence and Aggregation-Induced Emission

The ortho-hydroxyl group on the benzylidene ring enables excited-state intramolecular proton transfer (ESIPT), a photophysical phenomenon absent in benzylidene Schiff bases lacking the ortho-OH. This ESIPT mechanism produces characteristic dual emission (enol and keto tautomer bands) with large Stokes shifts (>100 nm). The structurally related compound derived from salicylaldoxime and 4-aminobenzamide displayed aggregation-induced emission (AIE) in the solid state, attributed to unique dimer formation via intermolecular hydrogen bonds . While specific quantum yield and Stokes shift values for the target compound are not published, the 4-aminobenzamide Schiff base scaffold derived from 3,5-diaminobenzoic acid emitted blue fluorescence (λ_em = 456–472 nm) in pure DMSO, with a red shift of ~8–33 nm in aqueous DMSO (50% water) due to aggregation-caused quenching [1]. This contrasts with non-hydroxybenzylidene Schiff bases, which lack ESIPT and typically exhibit weaker, single-band emission.

ESIPT fluorescence
Class-level inference
Ortho-OH enables ESIPT; typical dual emission, Stokes shift >100 nm. Structural analogs emit blue (λem 456–472 nm in DMSO) with solvatochromic shifts.

Supports fluorescence probe scaffold development.

Quantum yield and exact λem for target not reported; requires verification.

Fluorescence ESIPT Aggregation-Induced Emission Optical Sensing

Predicted logP and Membrane Permeability

Computationally predicted logP values differentiate the target compound from its carboxylic acid analog. The 4-[(2-hydroxybenzylidene)amino]benzamide is predicted to have logP ~1.5–2.0 (estimated from the structurally validated 4-[(4-hydroxybenzylidene)amino]benzamide analog with reported logP = 1.4 ). In contrast, the 4-(salicylideneamino)benzoic acid analog has an estimated logP of ~2.5–3.0 at pH 7.4 for the ionized form (lower for the neutral form). The benzamide's neutral character at physiological pH avoids the ionization-dependent permeability variability that complicates carboxylic acid analogs, providing a more consistent passive diffusion profile for cell-based assays.

Predicted logP
Cross-study comparable
Target logP ~1.5–2.0 (neutral amide). Comparator 4-hydroxy isomer logP 1.4; carboxylic acid analog logP ~2.5–3.0 (ionizable).

Consistent passive permeability profile for cell-based assays.

Computational predictions; experimental logP not validated.

Lipophilicity Drug-likeness ADME Prediction

4-[(2-Hydroxybenzylidene)amino]benzamide – Application Scenarios


Mononuclear Metal Complexes for Bioinorganic Catalysis

The target compound's para-benzamide configuration enforces bidentate N,O-chelation and avoids the uncontrolled dimerization observed with ortho-benzamide isomers that form tridentate N,N,O-pockets and dinuclear Cu(II) complexes with μ-phenoxo bridges [1]. Researchers synthesizing mononuclear Co(II), Ni(II), Zn(II), or Cu(II) complexes for catalytic oxidase or hydrolase mimics should procure this regioisomer to ensure predictable 1:1 or 1:2 metal-to-ligand stoichiometry rather than the 2:2 dinuclear assemblies characteristic of the 2-aminobenzamide isomer.

Hydrogen-Bonded Organic Framework (HOF) Crystal Engineering

The linear projection of two amide N–H donors from the para-position of the aniline ring, combined with the ortho-OH hydrogen-bond donor on the benzylidene moiety, provides a predictable three-point hydrogen-bonding synthon ideal for constructing one-dimensional and two-dimensional hydrogen-bonded organic frameworks. The crystallographically characterized sulfonamide analog confirms robust N–H···O and O–H···N networks [2]. The target compound is recommended as a tecton for HOF synthesis where predictable assembly topology is more critical than the anionic character provided by sulfonate or carboxylate building blocks.

ESIPT Fluorescent Probes for Biological Imaging

The ortho-hydroxyl benzylidene moiety enables excited-state intramolecular proton transfer (ESIPT), producing large Stokes shifts (>100 nm) that minimize self-absorption and improve signal-to-noise in cellular imaging. The structurally related salicylaldoxime-4-aminobenzamide derivative confirmed aggregation-induced emission (AIE) characteristics , while the diimine analog emitted blue fluorescence (λ_em = 456–472 nm in DMSO) with solvatochromic responses [3]. The target compound is suitable as a starting scaffold for designing Zn²⁺, Al³⁺, or pH-responsive fluorescent sensors, where the para-amide group can be further derivatized for biomolecular conjugation without disrupting the ESIPT chromophore.

Neutral Benzamide Pharmacophore for Antimicrobial Optimization

Dihalogenated derivatives of the 4-(salicylideneamino)benzoic acid scaffold achieve MIC values of 7.81–15.62 μM against MRSA and E. faecalis [4]. The benzamide scaffold provides a neutral pharmacophore alternative to carboxylic acid and sulfonamide isosteres, offering distinct membrane permeability and target engagement profiles. The target compound is recommended as a starting point for studying SAR of C5-substituted salicylaldehyde and C2/C3-dihalogenated derivatives, with the benzamide group permitting further diversification via N-alkylation or coupling to penetration-enhancing moieties that are incompatible with ionizable carboxylic acid or sulfonamide scaffolds.

Application
Selection Property
Validation Focus
Metal-organic catalysis studies
Bidentate N,O-chelation topology
Coordination stoichiometry and metal loading
Hydrogen-bonded framework synthesis
Linear para-amide H-bond donor geometry
Intermolecular network predictability
ESIPT fluorescence probe design
Ortho-hydroxybenzylidene ESIPT chromophore
Stokes shift and aggregation response
Antimicrobial lead optimization
Neutral benzamide pharmacophore
Membrane permeability and target engagement

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